N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a trifluoromethyl group
Properties
Molecular Formula |
C15H20F3N3O |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-3-14(20-13)19-11-4-7-21(10-11)12-5-8-22-9-6-12/h1-3,11-12H,4-10H2,(H,19,20) |
InChI Key |
XYDMSPBOFVNLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC(=N2)C(F)(F)F)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine rings. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is often synthesized via condensation reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Pyrrolidine-2-one
Uniqueness
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
